molecular formula C22H30N4O4S B2798393 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide CAS No. 687591-36-2

2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide

Cat. No. B2798393
M. Wt: 446.57
InChI Key: KJRJVIDJXPLSMC-UHFFFAOYSA-N
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Description

2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

A significant application of compounds structurally similar to 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide is in the development of antimicrobial agents. Research has shown that fluoroquinolone derivatives, such as 1-ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid and its variants, exhibit promising antibacterial and antifungal activities, which are assessed using techniques like microbroth dilution (Srinivasan et al., 2010). Similarly, other studies have synthesized and evaluated various quinoline derivatives for their antimicrobial properties against pathogens like Candida albicans and Cryptococcus neoformans (Ashok et al., 2014), as well as Staphylococcus aureus and Escherichia coli (Fujita et al., 1998).

Antiarrhythmic Agents

Compounds with a structure similar to the quinoline derivative have been studied as potential antiarrhythmic agents. A research study on N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides showed activity against aconitine-induced arrhythmia, with some compounds displaying higher activity and a better chemotherapeutic index than quinidine (Hankovszky et al., 1986).

Antineoplastic Potential

The compound has been studied for its antineoplastic properties as well. A synthesized compound with a similar structure, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was evaluated as a potential antineoplastic agent, with its crystal structure and molecular conformation analyzed by X-ray analysis and molecular orbital methods (Banerjee et al., 2002).

Treatment of Tuberculosis

Novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, similar in structure to the compound of interest, have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, showing comparable effectiveness to existing treatments like sparfloxacin (Shindikar & Viswanathan, 2005).

Fluorescent Probes for DNA Detection

Innovative research has been conducted to synthesize novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, for potential use as fluorescent probes for DNA detection. These compounds, synthesized under microwave heating, have been characterized by various spectroscopic methods and evaluated for their binding properties with ct-DNA, showing potential as DNA-specific fluorescent probes (Perin et al., 2011).

properties

IUPAC Name

2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c27-21-16-19(22(28)23-9-6-12-25-10-2-1-3-11-25)18-15-17(7-8-20(18)24-21)31(29,30)26-13-4-5-14-26/h7-8,15-16H,1-6,9-14H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRJVIDJXPLSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide

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